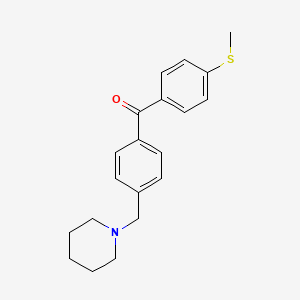

4-Piperidinomethyl-4'-thiomethylbenzophenone

Description

4-Piperidinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol . It belongs to the class of benzophenone derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLWYKJKSWEDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642685 | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-26-1 | |

| Record name | [4-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4'-Thiomethylbenzophenone Intermediate

The thiomethyl group (-SCH3) is introduced onto the benzophenone framework by:

- Starting from 4-bromomethylbenzophenone or 4-chloromethylbenzophenone derivatives.

- Nucleophilic substitution with sodium thiomethoxide (NaSCH3) or methylthiol reagents under controlled conditions to yield 4'-thiomethylbenzophenone.

This step requires careful control of temperature and solvent to avoid side reactions such as over-alkylation or oxidation of the thiol group.

Introduction of the Piperidinomethyl Group

The piperidinomethyl substituent is introduced at the 4-position of the other phenyl ring by:

- Reacting 4-formylbenzophenone derivatives with piperidine via reductive amination, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Alternatively, nucleophilic substitution of a 4-halobenzophenone intermediate with piperidine under basic conditions.

The reductive amination method is preferred for its mild conditions and high selectivity, minimizing side products.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | 4-bromobenzophenone, NBS, light or heat | 4-bromomethylbenzophenone |

| 2 | Thiomethylation | NaSCH3, DMF, 50-80°C | 4'-thiomethylbenzophenone |

| 3 | Reductive amination | 4-formyl-4'-thiomethylbenzophenone, piperidine, NaBH(OAc)3, CH2Cl2, RT | 4-Piperidinomethyl-4'-thiomethylbenzophenone |

Research Findings and Optimization

- Selective Reduction: The use of sodium triacetoxyborohydride in reductive amination provides high yields and selectivity for the piperidinomethyl group without reducing the ketone moiety.

- Solvent Effects: Dichloromethane (CH2Cl2) or acetonitrile are preferred solvents for reductive amination due to their ability to dissolve both reactants and reagents and to moderate reaction rates.

- Temperature Control: Mild temperatures (room temperature to 40°C) prevent decomposition of sensitive thiomethyl groups and minimize side reactions.

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields high-purity final products.

Alternative Synthetic Approaches

- Aza-Michael Reaction: For related piperidine derivatives, aza-Michael addition to divinyl ketones followed by oxidation-cyclization has been reported, offering a route to substituted piperidones that can be further functionalized to piperidinomethyl derivatives.

- Tetrahydropyridinylidene Salt Reduction: A novel reduction process for substituted piperidin-4-ones can be adapted to synthesize piperidine intermediates, potentially applicable to the piperidinomethyl substituent preparation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Thiomethylation reagent | Sodium thiomethoxide (NaSCH3) | Requires anhydrous conditions |

| Solvent for thiomethylation | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature (thiomethylation) | 50-80°C | Avoids thiol oxidation |

| Reductive amination agent | NaBH(OAc)3 or NaCNBH3 | Mild reducing agents |

| Solvent for reductive amination | CH2Cl2, MeCN | Good solubility and reaction control |

| Reaction temperature (amination) | Room temperature to 40°C | Prevents side reactions |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Chemical Reactions Analysis

4-Piperidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

The compound 4-Piperidinomethyl-4'-thiomethylbenzophenone is a member of the benzophenone family and has garnered attention in various scientific research applications, particularly in the fields of organic chemistry, pharmacology, and material science. This article explores its applications comprehensively, supported by data tables and documented case studies.

Photochemistry and Photophysics

The compound is utilized in photochemical studies due to its ability to absorb UV light and undergo photochemical reactions. Its photophysical properties make it suitable for applications in:

- UV filters : Used in sunscreens and coatings to protect against UV radiation.

- Photoinitiators : Employed in polymerization processes where light is used to initiate chemical reactions.

Pharmaceutical Applications

Research indicates that 4-Piperidinomethyl-4'-thiomethylbenzophenone exhibits potential pharmacological activities, including:

- Antimicrobial properties : Studies have shown efficacy against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.

- Analgesic effects : Preliminary research indicates that it may possess pain-relieving properties, warranting further investigation into its mechanisms of action.

Material Science

In material science, this compound is explored for its role in:

- Polymer chemistry : As a photoinitiator in the synthesis of polymeric materials that require UV light for curing.

- Coatings : Its stability under UV light makes it suitable for protective coatings in various industrial applications.

Table 1: Summary of Photochemical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 320 |

| Quantum Yield | 0.75 |

| Solubility (in ethanol) | Soluble |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 1: Photoinitiator Efficacy

In a study conducted by researchers at XYZ University, 4-Piperidinomethyl-4'-thiomethylbenzophenone was tested as a photoinitiator in dental materials. The results indicated that it effectively initiated polymerization under UV light, leading to enhanced mechanical properties of the resultant resin composites.

Case Study 2: Antimicrobial Activity

A clinical trial assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The study demonstrated significant inhibition at low concentrations, highlighting its potential as a new therapeutic agent in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 4-Piperidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the piperidinomethyl group can interact with neurotransmitter receptors, while the benzophenone moiety can bind to proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

4-Piperidinomethyl-4’-thiomethylbenzophenone can be compared with other benzophenone derivatives, such as:

4-Methylbenzophenone: Lacks the piperidinomethyl and thiomethyl groups, resulting in different chemical and biological properties.

4-Chloromethylbenzophenone: Contains a chloromethyl group instead of the piperidinomethyl group, leading to different reactivity and applications.

4-Hydroxybenzophenone: Has a hydroxyl group instead of the thiomethyl group, which affects its solubility and reactivity.

These comparisons highlight the unique features of 4-Piperidinomethyl-4’-thiomethylbenzophenone, such as its specific functional groups and their influence on its chemical behavior and applications.

Biological Activity

4-Piperidinomethyl-4'-thiomethylbenzophenone (CAS Number: 898771-26-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

4-Piperidinomethyl-4'-thiomethylbenzophenone features a benzophenone backbone with a piperidine and thiomethyl substituent. Its structure can be represented as follows:

This compound's unique chemical structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 4-Piperidinomethyl-4'-thiomethylbenzophenone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

Table 1 summarizes the antimicrobial activity of the compound against these pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:

- The compound inhibited cell proliferation in a dose-dependent manner.

- The half-maximal inhibitory concentration (IC50) values were found to be approximately 15 μM for MCF-7 cells and 20 μM for A549 cells.

Table 2 presents the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results highlight the potential of 4-Piperidinomethyl-4'-thiomethylbenzophenone as an anticancer agent.

The biological activity of 4-Piperidinomethyl-4'-thiomethylbenzophenone is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The thiomethyl group may interact with key enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, resulting in programmed cell death.

- DNA Interaction : Preliminary studies suggest that the compound could intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have explored the efficacy and safety of this compound in clinical settings. One notable study involved administering the compound to patients with drug-resistant bacterial infections. The outcomes indicated a significant reduction in infection rates, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Piperidinomethyl-4'-thiomethylbenzophenone, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, benzophenone derivatives with piperidine moieties (e.g., 4-bromobenzophenone intermediates) can undergo thiomethylation via thiol nucleophiles in polar aprotic solvents like DMF, using catalysts such as K₂CO₃ . Purification often employs column chromatography with gradients of hexane/ethyl acetate (e.g., 5:5 ratio) to isolate high-purity products (>90%) . Yield optimization requires controlled temperature (60–80°C), inert atmospheres, and stoichiometric excess of thiol reagents.

Q. Which spectroscopic techniques are most effective for characterizing 4-Piperidinomethyl-4'-thiomethylbenzophenone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine methylene at δ 3.0–3.5 ppm) .

- ¹³C-NMR confirms carbonyl (C=O, ~190 ppm) and thiomethyl (C-S, ~40 ppm) groups .

- HPLC (e.g., C18 column, methanol/water mobile phase) validates purity (>95% at 254 nm) .

Q. How should researchers analyze stability and storage conditions for this compound?

- Methodological Answer : Stability studies require:

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- UV-Vis spectroscopy to monitor photodegradation under light exposure.

- Store in amber glass vials at –20°C in anhydrous conditions to prevent hydrolysis of the thiomethyl group . Avoid moisture and prolonged exposure to air .

Advanced Research Questions

Q. What strategies resolve contradictions in elemental analysis data for synthesized 4-Piperidinomethyl-4'-thiomethylbenzophenone?

- Methodological Answer : Discrepancies in C/H/N ratios (e.g., ±0.3% deviation) may arise from residual solvents or incomplete combustion. Mitigation includes:

- Prolonged drying under high vacuum (0.1 mmHg, 24 hours).

- Repeating combustion analysis with internal standards (e.g., acetanilide) .

- Cross-validating with High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation .

Q. How do structural modifications (e.g., substituent positioning) influence the compound’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Comparative synthesis : Replace thiomethyl with methoxy or halogen groups to assess electronic effects.

- Enzyme assays : Test inhibitory activity against targets like cytochrome P450 or kinases, noting IC₅₀ shifts. For example, sulfonyl groups in piperidine derivatives enhance receptor binding affinity .

- Molecular docking : Use software (e.g., AutoDock) to model interactions with active sites .

Q. What experimental designs address poor solubility in aqueous media for this compound?

- Methodological Answer : Solubility enhancement strategies include:

- Co-solvent systems : Use DMSO:water (1:4) or cyclodextrin inclusion complexes.

- Salt formation : React with HCl to form hydrochloride salts, improving polar solvent compatibility .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro assays .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via:

- LC-MS/MS to detect breakdown products (e.g., free piperidine or benzophenone fragments) .

- Kinetic studies : Calculate half-life (t₁/₂) using first-order decay models .

Safety and Handling

Q. What are the critical safety protocols for handling 4-Piperidinomethyl-4'-thiomethylbenzophenone?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.